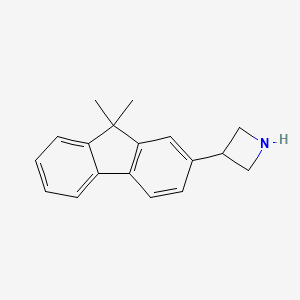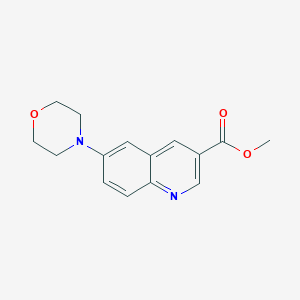
Methyl 6-Morpholinoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Morpholinoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Morpholinoquinoline-3-carboxylate typically involves the reaction of 6-chloroquinoline-3-carboxylic acid with morpholine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Morpholinoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-Morpholinoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Research is ongoing to explore its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-Morpholinoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the quinoline core, which can engage in π-π stacking and hydrogen bonding with target molecules. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Quinoline-3-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents attached to the carboxylate group.
Morpholine-containing heterocycles: Compounds with a morpholine ring attached to different heterocyclic cores.
Uniqueness: Methyl 6-Morpholinoquinoline-3-carboxylate is unique due to the combination of the quinoline core and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 6-morpholin-4-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11-9-13(2-3-14(11)16-10-12)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
GTNGICWIHRNHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
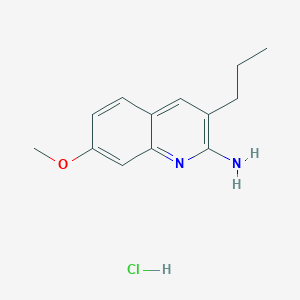
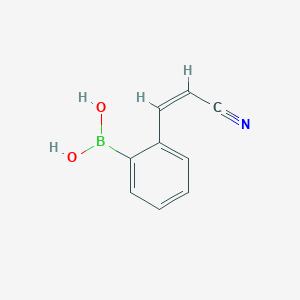

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)



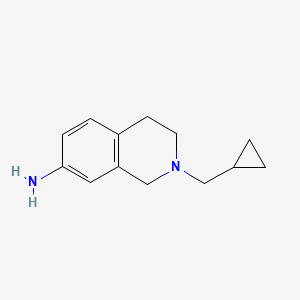
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
